3-(4-Benzofuranyloxy)propionitrile
Description
3-(4-Benzofuranyloxy)propionitrile is a nitrile-containing compound featuring a benzofuran ring substituted at the 4-position with an ether-linked propionitrile group. The benzofuran moiety contributes to aromatic stability and may influence electronic properties, while the nitrile group offers reactivity for further functionalization.
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-(1-benzofuran-4-yloxy)propanenitrile |
InChI |
InChI=1S/C11H9NO2/c12-6-2-7-13-10-3-1-4-11-9(10)5-8-14-11/h1,3-5,8H,2,7H2 |
InChI Key |
NFFPYJCACRYJQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C(=C1)OCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Reactivity :
- The benzofuranyloxy group in this compound introduces an oxygen-rich heterocycle, enhancing electron-donating effects compared to the electron-withdrawing benzoyl group in 2-(3-Benzoylphenyl)propionitrile. This difference may alter nucleophilic substitution rates or stability under acidic conditions .
- The 4-hydroxyphenyl group in 3-(4-Hydroxyphenyl)propionitrile confers polarity and hydrogen-bonding capacity, making it suitable for biological assays , whereas the iodo and methoxy groups in 3-(2-iodo-4,5-dimethoxyphenyl)propionitrile facilitate halogen-based coupling reactions (e.g., Suzuki-Miyaura) .
Physical Properties :
- Molecular weight trends correlate with substituent complexity. For example, 2-(3-Benzoylphenyl)propionitrile (235.28 g/mol) is heavier than 3-(4-Hydroxyphenyl)propionitrile (147.18 g/mol) due to the bulky benzoyl group .
- The nitrile group common to all compounds provides a polar functional group, but solubility varies with aromatic substituents. Benzofuranyloxy derivatives may exhibit lower aqueous solubility compared to hydroxy-substituted analogs.
Synthetic Utility: Compounds like 3-(4-Chlorophenyl)-3-oxopropanenitrile are pivotal in synthesizing heterocycles (e.g., pyrrolones) due to their ketone functionality . In contrast, nitrile-bearing compounds like 2-(3-Benzoylphenyl)propionitrile serve as precursors for anti-inflammatory agents .
Safety and Handling: 3-(Benzylamino)propionitrile is flagged as hazardous (harmful via inhalation/skin contact) , highlighting the need for careful handling of nitrile derivatives. Similar precautions likely apply to this compound.
Research Findings and Gaps
- Applications : While 3-(4-Hydroxyphenyl)propionitrile is well-documented in receptor studies , the benzofuranyloxy analog’s applications remain speculative. Its structure aligns with benzofuran-containing drugs, suggesting utility in kinase inhibitors or antimicrobial agents.
- Synthesis Challenges: The iodinated derivative demonstrates efficient synthetic routes (81–90% yields), but benzofuranyloxy synthesis may require specialized coupling reagents (e.g., Mitsunobu conditions) to form the ether linkage.
- Data Limitations: No direct data on this compound’s crystallography, stability, or bioactivity were found in the evidence. Further studies are needed to explore its physicochemical and pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
